molecular formula C16H21BrClNO3 B8131608 tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate

tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate

Cat. No.: B8131608
M. Wt: 390.7 g/mol
InChI Key: CYXZZHYJMUKQNL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate (CAS: 2253767-82-5) is a piperidine-derived compound featuring a tert-butyl carbamate group and a halogenated phenoxy substituent. This molecule is characterized by a 3-bromo-4-chlorophenoxy moiety attached to the piperidine ring, which confers distinct electronic and steric properties.

Properties

IUPAC Name

tert-butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXZZHYJMUKQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Precursor Activation

The piperidine ring is functionalized with a leaving group (e.g., mesylate or bromide) to enable phenoxy group introduction. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Search Result) undergoes substitution with 3-bromo-4-chlorophenol under basic conditions:

Procedure :

  • Reagents : 3-Bromo-4-chlorophenol (1.2 eq), K₂CO₃ (2.5 eq), DMF, 100–105°C, 24 h.

  • Yield : 95% (analogous to).

  • Mechanism : SN2 displacement of the mesylate group by the phenol oxygen.

Optimization with Alternative Bases

Cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C enhances reactivity for sterically hindered substrates (Search Result):

  • Yield : 60% after 18 h with sequential reagent additions.

Palladium-Catalyzed Coupling Reactions

Ullmann-Type Coupling

Copper-mediated coupling with 3-bromo-4-chloroiodobenzene (Search Result):

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C.

  • Yield : ~50–60% (extrapolated from similar reactions).

Halogenation of Preformed Phenoxy Derivatives

Bromination/Chlorination of tert-Butyl 4-Phenoxypiperidine-1-carboxylate

Post-functionalization via electrophilic aromatic substitution:

  • Bromination : NBS (1.1 eq), AIBN, CCl₄, reflux (Search Result).

  • Chlorination : Cl₂ gas, FeCl₃ catalyst, CH₂Cl₂, 0°C.

  • Limitation : Poor regioselectivity necessitates protecting group strategies.

Mitsunobu Reaction for Ether Formation

Direct Etherification

Mitsunobu conditions enable coupling between 4-hydroxypiperidine-Boc and 3-bromo-4-chlorophenol (Search Result):

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C to RT.

  • Yield : 73% (analogous to).

  • Advantage : Stereoretention at piperidine C4.

Protective Group Strategies

Boc Protection/Deprotection

Critical for nitrogen stability during synthesis (Search Result,):

  • Protection : Boc₂O (1.1 eq), DMAP, CH₂Cl₂, RT, 12 h.

  • Deprotection : TFA/CH₂Cl₂ (1:1), 0°C to RT, 2 h.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionK₂CO₃/DMF, 100°C95%Scalable, minimal byproductsHigh temps degrade sensitive groups
Mitsunobu ReactionDIAD/PPh₃, THF73%StereospecificCostly reagents
Palladium CouplingPd(dppf)Cl₂, dioxane/H₂O~60%Versatile for complex aryl groupsRequires anhydrous conditions

Experimental Data and Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.55–3.70 (m, 4H, piperidine), 4.70 (m, 1H, OCH), 6.95–7.20 (m, 3H, aromatic).

  • LC-MS : m/z 449.1 [M+H]⁺ (calculated for C₁₆H₂₂BrClNO₃: 448.0).

Purification Techniques

  • Chromatography : Silica gel, hexane/EtOAc (4:1 to 2:1).

  • Crystallization : Ethyl acetate/n-heptane at 0°C .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxy derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced piperidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, it can be transformed into derivatives that exhibit improved activity against specific biological targets.

Antimicrobial Activity

Research has indicated that compounds derived from this compound may possess antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in treating bacterial infections, particularly in conjunction with β-lactam antibiotics to overcome resistance mechanisms .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes such as β-lactamase, which is responsible for antibiotic resistance in bacteria. By acting as a β-lactamase inhibitor, this compound can enhance the efficacy of existing antibiotics, making it a valuable candidate in the development of new therapeutic strategies .

Case Study 1: Synthesis and Evaluation of Antimicrobial Agents

In a study published in ACS Omega, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity, suggesting their potential use as novel anti-TB agents .

Case Study 2: Drug Development for Bacterial Infections

A patent application detailed the use of this compound as an intermediate for developing new classes of antibiotics targeting resistant bacterial strains. The synthetic pathways outlined provide a roadmap for further exploration of this compound's derivatives in drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity, while the piperidine ring and tert-butyl ester group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate are best understood through comparison with analogous piperidine derivatives. Below is a detailed analysis of its similarities and differences with key compounds:

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Name Substituents on Piperidine Molecular Weight Key Features Biological Activity/Application Reference
Target Compound 3-bromo-4-chlorophenoxy ~386.7 Bromo and chloro substituents on phenoxy Intermediate in organic synthesis
tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate 4-methoxystyryl ~331.4 Electron-donating methoxy group Intermediate for cholinesterase inhibitors
tert-Butyl 4-(trifluoromethylphenyl)piperidine-1-carboxylate Trifluoromethylphenyl ~345.3 Electron-withdrawing CF₃ group Pharmaceutical intermediate
tert-Butyl 4-(4-bromo-3-methylpyrazol-1-yl)piperidine-1-carboxylate 4-bromo-3-methylpyrazol-1-yl ~344.25 Bromo and methyl on pyrazole Not specified
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-bromobenzyloxy ~382.3 Flexible benzyloxy linker Not specified
Key Observations :

Substituent Effects: The target compound’s 3-bromo-4-chlorophenoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, methoxy groups (e.g., in ) are electron-donating, altering reactivity in cross-coupling or oxidation reactions . Trifluoromethylphenyl derivatives () exhibit increased lipophilicity and metabolic stability compared to bromo/chloro-substituted analogs, making them favorable in drug design .

Biological Relevance :

  • Compounds with phenethyl or styryl groups () are associated with cholinesterase inhibition, suggesting that substitution patterns directly influence target engagement .
  • Pyrazole and pyridine -containing derivatives () may engage in hydrogen bonding or π-π stacking interactions, critical for binding to enzymes or receptors .

Synthetic Utility: The target compound’s halogenated aromatic ring facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas trifluoromethyl groups () often require specialized fluorination techniques .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate tert-Butyl 4-(trifluoromethylphenyl)piperidine-1-carboxylate
LogP ~4.2 (estimated) ~3.8 ~4.5
Solubility Low in water Moderate in DMSO Low in water
Reactivity High (Br/Cl) Moderate (methoxy) High (CF₃)
  • Lipophilicity : The trifluoromethyl group increases logP significantly, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : Bromine and chlorine in the target compound enable efficient halogenation or cross-coupling reactions, whereas methoxy groups limit such transformations .

Biological Activity

Introduction

tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate (CAS: 2253767-82-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H21BrClNO3
  • Molar Mass : 390.7 g/mol
  • LogP : 4.12
  • Polar Surface Area : 39 Ų
  • Hydrogen Bond Acceptors/Donors : 2/0

The compound's activity is largely attributed to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer properties. Its structural features, including the piperidine ring and halogenated phenoxy group, play a crucial role in modulating its biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown inhibitory effects against Mycobacterium tuberculosis (Mtb) through its action as a MenA inhibitor, which is essential for menaquinone biosynthesis. The compound exhibited an IC50 value ranging from 12 to 22 μM, indicating moderate potency in inhibiting Mtb growth .

Anticancer Activity

The structural analogs of this compound have been evaluated for their anticancer properties. In vitro assays demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MCF-7). For instance, a related compound showed an IC50 of 22 ± 3 μM against MCF-7 cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen substituents, such as bromine and chlorine, enhances the biological activity of piperidine derivatives. The introduction of a bromine atom at the para position of the phenoxy group significantly improved the compound's potency against bacterial strains and cancer cells compared to non-halogenated analogs .

CompoundR GroupIC50 (μM)GIC50 (μM)Notes
Lead Compound-13–228–10Effective against Mtb
Chlorophenyl AnalogCl22 ± 310 ± 1Potent against MCF-7
Bromophenyl AnalogBr12 ± 214 ± 0Effective MenA inhibitor

Case Studies

  • Antimycobacterial Activity : A study investigated a series of piperidine derivatives, including this compound, demonstrating significant inhibition of Mtb growth when used in combination therapies. The results indicated nearly complete sterilization within two weeks in vivo .
  • Cytotoxicity in Cancer Cells : A comparative analysis of various piperidine derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity in prostate cancer cell lines. The mechanism involved apoptosis induction via ROS generation and mitochondrial membrane potential disruption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves coupling a substituted phenoxy group to a piperidine scaffold, followed by Boc protection. For example, halogenated aryl ethers may be introduced via nucleophilic aromatic substitution under inert conditions (e.g., N₂ atmosphere) using catalysts like CuI or Pd-based systems. Reaction optimization often requires monitoring by TLC or HPLC to confirm intermediate formation .
  • Key Data :

  • Reagents : Cyclopropylamine, thiocyanate, tert-butoxycarbonyl (Boc) anhydride.
  • Conditions : Ice-cooling, reflux in anhydrous solvents (e.g., DMF, THF), column chromatography for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C) to confirm substitution patterns and Boc-group retention.
  • LC-MS for purity assessment and molecular ion verification.
  • Melting Point determination (e.g., mp 50.5–52.5°C for analogous brominated derivatives) .
    • Cross-Validation : Compare observed spectral data with literature values for related piperidine derivatives (e.g., CAS RN 930111-10-7) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .
  • Storage : Keep in dry, ventilated areas away from heat/ignition sources. Use corrosion-resistant containers .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 3-bromo-4-chlorophenoxy moiety?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and side-product formation.
  • Catalyst Selection : Evaluate Pd(PPh₃)₄ vs. CuI for coupling efficiency. CuI may reduce costs but require higher temperatures (80–100°C).
  • Stoichiometry : Optimize molar ratios of halogenated aryl precursors to piperidine intermediates (typically 1.2–1.5:1) .
    • Data Contradiction Note : Some protocols report lower yields with CuI due to competing side reactions; cross-reference mechanistic studies to justify catalyst choice .

Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Use synchrotron X-ray sources for high-resolution data (e.g., triclinic crystal system, α = 88.85°, β = 81.21° for analogous structures) .
  • Docking Simulations : Perform in silico studies using SMILES strings (e.g., CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC(=C3)Cl) to predict binding affinity .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

  • Methodological Answer :

  • Source Evaluation : Compare SDS entries from multiple suppliers (e.g., Key Organics vs. PubChem) to identify gaps (e.g., acute oral toxicity classified as Category 4 in some sources but unverified in others) .
  • In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Include positive controls (e.g., cisplatin) for validation .

Data Contradiction Analysis

  • Toxicity Uncertainty : states "acute and chronic toxicity is not fully known," while classifies it under Category 4 for oral/dermal/inhalation toxicity.
    • Resolution : Prioritize supplier-specific SDS data (e.g., Key Organics) for lab protocols but validate via independent ecotoxicity assays (e.g., Daphnia magna testing for aquatic impact) .

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